Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate
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Overview
Description
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by its molecular structure, which includes tert-butyl and dimethylphosphoryl groups attached to a propanoate backbone. It is widely used in organic synthesis and catalysis, making it a valuable tool for advancing various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate typically involves the reaction of tert-butyl acrylate with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, including temperature and solvent choice, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-bis(dimethylphosphoryl)butanoate
- Tert-butyl 3,3-bis(dimethylphosphoryl)pentanoate
- Tert-butyl 3,3-bis(dimethylphosphoryl)hexanoate
Uniqueness
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it a preferred choice for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3,3-bis(dimethylphosphoryl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBNMWVKHUEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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